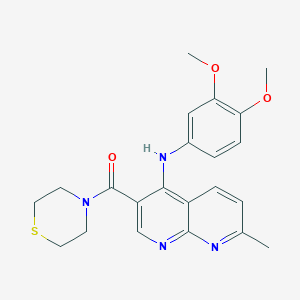

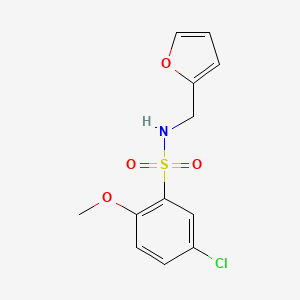

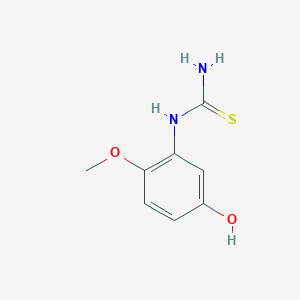

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, is a complex organic molecule that may be related to the derivatives of tetrahydroisoquinoline and dihydroquinolin, as suggested by the provided papers. These derivatives are known for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. For instance, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives includes cyclocondensation and cyclopropanation steps, starting from bromomethylated benzene and N-alkoxycarbonyloxamates, followed by protection protocols to afford a range of derivatives . Similarly, a derivative of dihydroquinolin was synthesized through a Povarov cycloaddition reaction followed by N-furoylation, starting from commercially available reagents like p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . These methods may provide insights into the synthesis of the compound , which likely involves complex reactions and careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For the dihydroquinolin derivative, IR, 1H, 13C-NMR, and X-ray diffraction data were used to fully characterize the structure . These techniques are crucial for confirming the identity and purity of the synthesized compounds and could be applied similarly to analyze the molecular structure of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the complexity and specificity required in organic synthesis. The Povarov cycloaddition reaction, for example, is a multi-component reaction that forms complex heterocyclic structures, which is a key step in the synthesis of the dihydroquinolin derivative . The cyclocondensation and cyclopropanation reactions used in the synthesis of the tetrahydroisoquinoline derivative also highlight the intricate manipulation of molecular frameworks necessary to achieve the desired compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone are not provided, the properties of related compounds can be inferred. The derivatives of tetrahydroisoquinoline and dihydroquinolin are likely to have distinct spectroscopic signatures, solubility profiles, and stability characteristics, which are essential for their application in therapeutic contexts . These properties are typically determined through experimental studies and are critical for understanding the behavior of the compounds under physiological conditions.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Research on Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, including similar chemical structures, has demonstrated their potential in the development of efficient red phosphorescent materials for OLEDs. These compounds exhibit significant electroluminescent properties, making them suitable for applications in display and lighting technologies (Kang et al., 2011).

Antioxidant Properties

The antioxidant activities of bromophenols derived from diphenylmethane derivatives, including structures related to the mentioned compound, have been explored. These studies found that such compounds possess effective antioxidant power, highlighting their potential in addressing oxidative stress-related health issues (Balaydın et al., 2010).

Material Science and Polymer Research

Compounds with naphthalene and morpholine derivatives are investigated for their roles in synthesizing new materials. For instance, naphthalene-ring containing diamines have been used to create thermally stable polyamides, indicating their importance in developing new polymeric materials with high-performance characteristics (Mehdipour‐Ataei et al., 2005).

Molecular Modeling and Drug Design

The synthesis and characterization of aminonaphthoquinones, including bromine-substituted derivatives, have been subject to DFT and metal ion binding studies. These investigations are crucial for understanding the molecular interactions of such compounds, which is essential for drug design and development processes (Agarwal et al., 2016).

Propriétés

IUPAC Name |

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDGGQZAUPCALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)